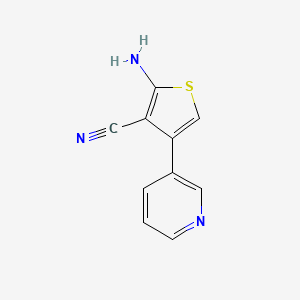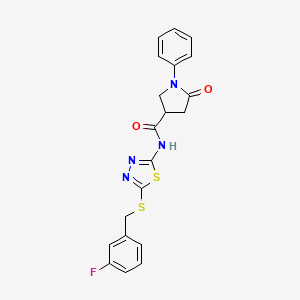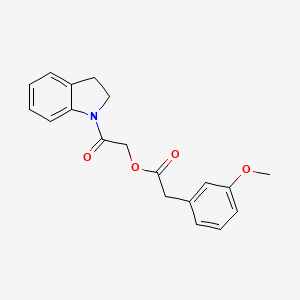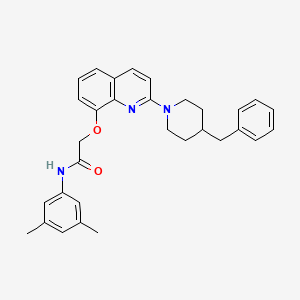![molecular formula C12H15N3O5S B2387399 N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-43-8](/img/structure/B2387399.png)
N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the compound can be characterized by its unique IR band .Chemical Reactions Analysis
The chemical reactions of pyrimidines involve various processes. For instance, the reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These β -keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be characterized by its unique IR band . The molecular formula of the compound is C14H17ClN4O .Aplicaciones Científicas De Investigación
- Pyrido[2,3-d]pyrimidines are known for their antiproliferative properties. The compound API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, shows promise as an antiproliferative agent .
- Some pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, exhibit tyrosine kinase inhibition activity .
- Cyclin-dependent kinases regulate the cell cycle. Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as CDK4 inhibitors .
Antiproliferative Activity
Tyrosine Kinase Inhibition
Cyclin-Dependent Kinase (CDK) Inhibition
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive and Antihistaminic Activities
Mecanismo De Acción
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activities . They have been studied for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s worth noting that pyrido[2,3-d]pyrimidines are generally involved in a variety of biological processes . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activities , which would result in various molecular and cellular effects.
Direcciones Futuras
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-14-10(19)7-3-8(9(18)13-4-6(17)5-16)21-11(7)15(2)12(14)20/h3,6,16-17H,4-5H2,1-2H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZROAOMUFWRWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC(CO)O)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)

![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
![2,6-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2387321.png)





![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)
